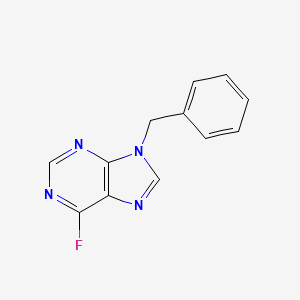

6-Fluoro-9-benzylpurine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-benzyl-6-fluoropurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTPECWDHXUJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204148 | |

| Record name | 6-Fluoro-9-benzylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1545-97-7, 55600-75-4 | |

| Record name | 6-Fluoro-9-(phenylmethyl)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1545-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-9-benzylpurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055600754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-9-benzylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Fluoro 9 Benzylpurine and Analogues

Precursor Synthesis and Halogenated Purine (B94841) Intermediates

The journey towards 6-fluoro-9-benzylpurine typically commences with commercially available and structurally simpler purine derivatives. A common and vital precursor is 6-chloropurine (B14466). This halogenated purine serves as a versatile intermediate, setting the stage for subsequent nucleophilic substitution reactions. The chlorine atom at the C6 position is a key functional handle, allowing for its displacement by a fluoride (B91410) ion to introduce the desired fluorine substituent.

Another important class of precursors includes dihalogenated purines, such as 2,6-dichloropurine. researchgate.netacs.org The differential reactivity of the halogen atoms at the C2 and C6 positions can be exploited for selective functionalization. For instance, the chlorine at C6 is generally more susceptible to nucleophilic attack than the one at C2. This chemoselectivity allows for the stepwise introduction of different substituents, providing a pathway to a wide array of purine analogues. The synthesis of these halogenated purine intermediates is a fundamental first step, and their purity and availability are critical for the success of subsequent transformations.

Targeted Fluorination Strategies

The introduction of a fluorine atom onto the purine ring is a pivotal step in the synthesis of the target compound and its analogues. Fluorine's unique properties, such as its high electronegativity and small size, can significantly influence the biological activity of the resulting molecule.

Nucleophilic Fluorination Approaches (e.g., Halogen Exchange, Displacement Reactions)

A primary strategy for introducing fluorine is through nucleophilic substitution, most commonly via a halogen exchange (Halex) reaction. scientificupdate.com In this process, a precursor such as 6-chloropurine is treated with a fluoride salt to replace the chlorine atom with fluorine.

Early iterations of this method often required harsh reaction conditions, including high temperatures (above 150°C) and long reaction times (12–24 hours), and resulted in only moderate yields of 50–65%. The use of reagents like potassium fluoride (KF) in high-boiling point solvents such as dimethyl sulfoxide (B87167) (DMSO) was common. To improve the efficiency of these reactions, phase-transfer catalysts like tetraphenylphosphonium (B101447) bromide are often employed to facilitate the transfer of the fluoride ion into the organic phase.

A significant advancement in nucleophilic fluorination involves the use of trimethylammonio intermediates. rsc.orgresearchgate.net This two-step approach first involves the reaction of 6-chloropurine with trimethylamine (B31210) to form a purinyl-6-trimethylammonium salt. This salt possesses a much better leaving group (the trimethylammonio group) compared to the original chlorine atom. The subsequent displacement with a fluoride source, such as tetrabutylammonium (B224687) fluoride trihydrate (TBAF·3H₂O), can then proceed under significantly milder conditions, often at room temperature, leading to higher yields of the desired 6-fluoropurine (B74353). nih.gov

More recently, environmentally friendlier methods are being explored. A solid-state mechanochemical protocol for aromatic nucleophilic fluorination has been developed, which avoids the use of toxic, high-boiling point solvents. rsc.org This method operates at ambient conditions and is more energy-efficient. rsc.org

| Fluorination Method | Reagents | Conditions | Yield | Reference |

| Direct Halogen Exchange | 6-chloropurine, KF, tetraphenylphosphonium bromide | DMSO, >150°C, 12-24h | 50-65% | |

| Trimethylammonio Intermediate | 6-chloropurine, trimethylamine, then TBAF·3H₂O | DMSO, room temperature | High | rsc.orgresearchgate.net |

| Mechanochemical Fluorination | Chloro-heteroarenes, KF, phase-transfer catalyst | Solid-state, ambient temperature | High | rsc.org |

Introduction of Fluorine at Specific Purine Ring Positions

While the C6 position is a primary target for fluorination, methods also exist to introduce fluorine at other specific locations on the purine ring, leading to a wider range of analogues. For instance, starting from 2,6-dichloropurine, it is possible to selectively introduce fluorine at the C6 position while retaining the chlorine at C2. koreascience.kr This can be achieved by carefully controlling the reaction conditions and the stoichiometry of the fluorinating agent.

Furthermore, electrophilic fluorinating agents like Selectfluor can be used to introduce fluorine onto the purine ring, although this is less common for the direct synthesis of 6-fluoropurines from non-halogenated precursors. researchgate.net The choice of fluorination strategy ultimately depends on the desired final product and the availability of starting materials.

Benzylation Techniques and Regioselectivity at Purine Nitrogen Atoms (N-9 vs. N-7)

The introduction of a benzyl (B1604629) group onto the purine scaffold is another critical transformation. The alkylation of purines can, however, lead to a mixture of isomers, with the N-9 and N-7 positions being the most common sites of reaction. The ratio of these regioisomers is influenced by several factors, including the nature of the purine substrate, the alkylating agent, the base, and the solvent used.

Direct alkylation of 6-chloropurine with benzyl bromide under basic conditions often yields a mixture of the N-9 and N-7 benzylated products, with the N-9 isomer typically being the major product. ub.eduacs.org The use of polar aprotic solvents like dimethylformamide (DMF) tends to favor the formation of the N-9 isomer. researchgate.net The reaction of adenine (B156593) with benzyl bromide in the presence of a base has been shown to yield N-9 and N-7 regioisomers, and in some cases, the N-3 isomer. researchgate.net Kinetic studies on the benzylation of adenine in DMSO have revealed that while the formation of the N-9 adduct is more activated, this is offset by a less negative activation entropy, leading to it being the major product. researchgate.net

To achieve higher regioselectivity, various strategies have been developed. One approach involves the use of specific catalysts or reaction conditions that favor one isomer over the other. For instance, microwave-assisted synthesis has been shown to provide high yields of benzylated products with good regioselectivity. ub.edu Another strategy involves modifying the purine substrate itself. The introduction of a bulky substituent at a position that sterically hinders one of the nitrogen atoms can direct the alkylation to the other, more accessible nitrogen. acs.org For example, a bulky group at C6 can shield the N-7 position, leading to preferential N-9 alkylation. acs.org

| Purine Substrate | Alkylating Agent | Conditions | Major Product | Reference |

| 6-chloropurine | Benzyl bromide | K₂CO₃, DMF | N-9 isomer | ub.eduresearchgate.net |

| Adenine | Benzyl bromide | Base, polar aprotic solvent | N-9 isomer | researchgate.net |

| 2-Amino-6-chloropurine | Alkyl iodides | K₂CO₃ | Mixture of N-9 and N-7 isomers | tandfonline.com |

| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | NaH, DMF | N-9 isomer | acs.org |

Advanced Coupling Reactions for Purine Modification

To further diversify the structures of this compound analogues, advanced carbon-carbon bond-forming reactions are employed. These powerful tools of modern organic synthesis allow for the introduction of a wide range of substituents onto the purine core.

Stille Coupling Reactions

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organic halide or pseudohalide. wikipedia.org This reaction is particularly valuable for modifying purine scaffolds due to its tolerance of a wide variety of functional groups. organic-chemistry.org

In the context of purine chemistry, a halogenated purine, such as 6-chloro-9-benzylpurine or its analogues, can serve as the organic halide component. nih.govuio.no This is then reacted with an organostannane reagent in the presence of a palladium catalyst to form a new carbon-carbon bond at the position of the halogen. A variety of aryl, heteroaryl, and vinyl groups can be introduced at the C6 position of the purine ring using this methodology. core.ac.ukd-nb.info

The regiochemistry of Stille couplings on dihalopurines has been studied, revealing that selective coupling at either the C2 or C6 position can be achieved by carefully choosing the reaction conditions and the nature of the organostannane reagent. uio.no The reaction is typically carried out in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and often requires the addition of a ligand and a copper(I) co-catalyst to enhance the reaction rate and yield. organic-chemistry.org

| Halopurine Substrate | Organostannane Reagent | Catalyst System | Product | Reference |

| 6-chloro-9-benzylpurine | 2-Furyl(tributyl)tin | Pd(PPh₃)₄ | 6-(2-Furyl)-9-benzylpurine | nih.gov |

| 2,6-Dichloropurine derivative | Organostannane | Pd catalyst | 6-substituted-2-chloropurine derivative | d-nb.info |

| 6-Chloropurine nucleoside | Organostannane | Pd catalyst | 6-Aryl or 6-heteroaryl purine nucleoside | d-nb.info |

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of purine chemistry, these methods have been instrumental in the synthesis of a wide array of analogues by modifying the purine core. For instance, palladium-catalyzed cross-coupling reactions of 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine with various aryl, hetaryl, and benzyl organometallic reagents have been successfully employed to prepare a series of 6-substituted purine ribonucleosides. capes.gov.br This highlights the utility of palladium catalysis in accessing structurally diverse purine derivatives.

While direct palladium-catalyzed cross-coupling of this compound itself is not extensively detailed in the provided search results, the principles can be inferred from related transformations. Palladium catalysts, often in combination with specialized phosphine (B1218219) ligands, facilitate the reaction between a halide (or triflate) and an organometallic partner. For example, the palladium-catalyzed cross-coupling of 9-alkyl-9-BBN derivatives with iodoalkanes has been shown to proceed effectively in the presence of Pd(PPh₃)₄ and a base like K₃PO₄. scispace.com This type of reaction could theoretically be adapted for the functionalization of a purine scaffold.

Furthermore, the development of novel palladium precatalysts has expanded the scope of cross-coupling reactions to include the formation of C-O bonds with fluorinated alcohols. nih.gov A protocol using tBuBrettPhos Pd G3 has demonstrated high efficiency in coupling (hetero)aryl bromides with fluorinated alcohols, a transformation that could be relevant for introducing fluoroalkoxy groups to a purine ring system. nih.gov The choice of ligand is critical; for instance, in some alkyl-alkyl coupling reactions, bidentate ligands like dppe, dppp, and dppb have been found to give lower yields compared to monodentate phosphine ligands. scispace.com

Non-Transition Metal-Mediated Transformations

While transition metal catalysis is a powerful tool, non-transition metal-mediated transformations offer an alternative and often complementary approach for the synthesis and modification of aromatic and heteroaromatic compounds. A notable example is the use of arylammonium salts as substrates in nucleophilic aromatic substitution (SNAr) reactions. This method avoids the use of transition metals and can be used to form a variety of aryl-heteroatom bonds. nih.govscienceopen.com

This strategy has been successfully applied to the late-stage functionalization of biologically active molecules, demonstrating its broad applicability. nih.govscienceopen.com For example, an antibiotic drug, Sulfadiazine, was converted to its corresponding ammonium (B1175870) salt and subsequently underwent reactions to form new C-S, C-Se, C-Sn, C-Si, C-Ge, and C-N bonds in moderate to good yields. nih.govscienceopen.com This approach, which relies on the activation of the aromatic ring by the ammonium group, could be conceptually applied to purine systems.

The SNAr mechanism is also central to the synthesis of fluorinated purines. The displacement of a leaving group, such as a trimethylammonium group, on a purine ring by a fluoride ion is a key non-transition metal-mediated transformation. nih.govnih.gov This type of reaction is particularly relevant in the context of radiochemistry for the introduction of fluorine-18 (B77423). nih.govnih.gov The reaction conditions are generally mild, and the method has been shown to be effective for the formation of various carbon-heteroatom bonds, including those that are less common, such as C-Sn, C-Ge, and C-Se. nih.gov

| Transformation Type | Reagents/Conditions | Substrate Class | Bond Formed | Ref |

| Aryl-Heteroatom Bond Formation | Heteroatom Nucleophiles | Arylammonium Salts | C-S, C-Se, C-Sn, C-Si, C-Ge, C-N | nih.govscienceopen.com |

| Late-Stage Functionalization | Various Nucleophiles, KHMDS | Sulfadiazine-derived ammonium salt | C-S, C-Se, C-Sn, C-Si, C-Ge, C-N, C-O | nih.govscienceopen.com |

| Fluorination | K¹⁸F | Trimethylpurin-6-ylammonium chloride | C-¹⁸F | nih.gov |

Radiosynthesis of Fluorinated Purines (e.g., [¹⁸F]-6-Fluoro-9-benzylpurine)

The synthesis of radiolabeled compounds is crucial for their use in positron emission tomography (PET) imaging. The short half-life of fluorine-18 (approximately 110 minutes) necessitates rapid and efficient radiosynthetic methods. iaea.org

Development of Efficient Radiolabeling Protocols

The preparation of [¹⁸F]-6-fluoro-9-benzylpurine has been achieved through several methods. nih.gov One early approach involved the halogen exchange of 6-chloro-9-benzylpurine with silver fluoride labeled with fluorine-18 (Ag¹⁸F). nih.govgoogle.com However, this method proved to be inefficient, providing low radiochemical yields. nih.govgoogle.com

A significantly more effective method involves the nucleophilic displacement of a trimethylammonium group from a precursor molecule. nih.gov Specifically, the reaction of trimethylpurin-6-ylammonium chloride with potassium fluoride labeled with fluorine-18 (K¹⁸F), followed by benzylation at the N9 position, resulted in a much higher radiochemical yield and specific activity of [¹⁸F]-6-fluoro-9-benzylpurine. nih.gov The use of a phase-transfer catalyst, such as Kryptofix 2.2.2, is common in such reactions to enhance the reactivity of the fluoride ion. acs.orgmdpi.com

Recent advancements in radiolabeling have also explored transition-metal-mediated methods, such as copper-mediated radiofluorination of boronic acid precursors, which have expanded the toolkit for synthesizing ¹⁸F-labeled compounds. mdpi.com

Precursor Design for Radiofluorination

The design of the precursor molecule is a critical aspect of developing a successful radiosynthesis. iaea.org The precursor must contain a suitable leaving group that can be efficiently displaced by the [¹⁸F]fluoride ion. For aromatic and heteroaromatic systems, common leaving groups include halogens (Cl, Br, I), nitro groups (-NO₂), and quaternary ammonium salts (-N⁺R₃). acs.orgwipo.int

In the synthesis of [¹⁸F]-6-fluoro-9-benzylpurine, a key precursor is trimethylpurin-6-ylammonium chloride. nih.gov This precursor is designed to activate the C6 position of the purine ring towards nucleophilic attack by the incoming [¹⁸F]fluoride. The choice of a trimethylammonium group as the leaving group has proven superior to a chloro group in this specific synthesis, leading to higher yields. nih.gov

For other fluorinated purine analogues, different precursors are designed based on the desired position of the fluorine atom and the chosen synthetic strategy. For example, in the synthesis of a radiofluorinated adenosine (B11128) A₂B receptor antagonist, a precursor with a nitro group as the leaving group was utilized for nucleophilic aromatic substitution. mdpi.com The design of precursors for radiofluorination is an ongoing area of research, with a focus on improving reaction efficiency, simplifying purification, and increasing the specific activity of the final radiotracer. iaea.orgwipo.int

| Radiolabeling Method | Precursor | Leaving Group | Reagents | Product | Radiochemical Yield | Ref |

| Halogen Exchange | 6-Chloro-9-benzylpurine | -Cl | Ag¹⁸F | [¹⁸F]-6-Fluoro-9-benzylpurine | 5.4-6.7% | nih.govgoogle.com |

| Nucleophilic Displacement | Trimethylpurin-6-ylammonium chloride | -N(CH₃)₃⁺ | K¹⁸F | [¹⁸F]-6-Fluoro-9-benzylpurine | Superior to halogen exchange | nih.gov |

| Nucleophilic Aromatic Substitution | Nitro-substituted pyridine (B92270) precursor | -NO₂ | [¹⁸F]F⁻/K₂₂₂/K₂CO₃ | [¹⁸F]9 | Not specified | mdpi.com |

Analytical and Purification Methodologies in Synthesis

Chromatographic Separation Techniques (e.g., Column Chromatography, TLC)

Chromatographic techniques are indispensable for the purification and analysis of synthetic products in organic chemistry, including the synthesis of this compound and its analogues. Column chromatography is a widely used method for purifying compounds on a preparative scale. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is crucial for achieving good separation.

Thin-layer chromatography (TLC) is a rapid and convenient analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. It operates on the same principles as column chromatography but on a smaller scale.

In the context of radiochemistry, these techniques are adapted for the purification of radiolabeled compounds. For instance, after the synthesis of [¹⁸F]-labeled compounds, purification is often achieved using high-performance liquid chromatography (HPLC), which is a more advanced and efficient form of column chromatography. lookchem.com Solid-phase extraction (SPE) is another purification technique that has been successfully used to isolate pure target compounds in radiopharmaceutical synthesis. researchgate.net For example, a novel fluorine-18 labeled tracer, [¹⁸F]SF-AAN, was purified to a high radiochemical purity (99%) after a one-step ¹⁸F labeling reaction. researchgate.net

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the characterization of 9-benzylpurine derivatives. The chemical shifts, multiplicities, and coupling constants of the signals in the NMR spectra offer a wealth of information about the protons and carbons in different chemical environments within the molecule.

For instance, in the ¹H NMR spectra of 9-benzylpurine analogues, the benzylic protons typically appear as a singlet in the range of δ 5.3-5.5 ppm. The protons of the purine ring, H-2 and H-8, are observed as singlets in the downfield region, generally between δ 8.0 and 9.0 ppm. The aromatic protons of the benzyl group usually appear as a multiplet between δ 7.2 and 7.5 ppm.

In the case of analogues with substitutions on the purine or benzyl rings, the chemical shifts and splitting patterns of these signals can be significantly affected. For example, in 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine, the H-8 proton appears as a singlet at δ 8.11 ppm in CDCl₃. pharm.or.jp The protons on the difluorobenzyl group appear as multiplets in the aromatic region. pharm.or.jp

The ¹³C NMR spectra provide complementary information. The carbon atoms of the purine ring resonate at characteristic chemical shifts, allowing for their unambiguous assignment. For example, in 9-benzyl-6-(4-methylbenzoyl) purine, the carbon signals of the purine core appear at δ 153.3, 153.2, 152.0, 145.2, and 132.9 ppm. rsc.org

Below are interactive tables summarizing the ¹H and ¹³C NMR data for selected analogues of this compound.

¹H NMR Spectroscopic Data for Selected 9-Benzylpurine Analogues

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |

| 2,6-Dichloro-9-(2,6-difluorobenzyl)-9H-purine | CDCl₃ | 8.11 (s, 1H, H-8), 7.41-7.36 (m, 1H, H-4'), 7.04-6.96 (m, 2H, H-3', H-5'), 5.51 (s, 2H, -CH₂-) | pharm.or.jp |

| 2-Amino-6-chloro-9-(2,6-difluorobenzyl)-9H-purine | DMSO-d₆ | 8.10 (s, 1H, H-8), 7.53-7.45 (m, 1H, H-4'), 7.20-7.12 (m, 2H, H-3', H-5'), 6.92 (br s, 2H, NH₂), 5.36 (s, 2H, -CH₂-) | pharm.or.jp |

| 2-Chloro-9-(2,6-difluorobenzyl)adenine | DMSO-d₆ | 8.12 (s, 1H, H-8), 7.75 (br s, 2H, NH₂), 7.50-7.42 (m, 1H, H-4'), 7.17-7.09 (m, 2H, H-3', H-5'), 5.38 (s, 2H, -CH₂-) | pharm.or.jp |

| 9-Benzyl-6-(4-methylbenzoyl) purine | CDCl₃ | 9.12 (s, 1H), 8.18 (s, 1H), 7.95 (d, J = 8.0 Hz, 2H), 7.38–7.33 (m, 5H), 7.27 (d, J = 7.0 Hz, 2H), 5.50 (s, 2H), 2.42 (s, 3H) | rsc.org |

| 2-(9-Benzyl-9H-purin-6-yl)phenol | CDCl₃ | 9.37 (d, 1H, J = 7.8 Hz), 8.95 (s, 1H), 8.18 (s, 1H), 7.44–7.33 (m, 6H), 7.09 (d, 1H, J = 8.3 Hz), 7.04 (t, 1H, J = 7.8 Hz), 5.51 (s, 2H) | nih.gov |

¹³C NMR Spectroscopic Data for Selected 9-Benzylpurine Analogues

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

| 6-Chloro-9-(4-trifluoromethylbenzyl)-9H-purine | CDCl₃ | 154.04 (C-4), 152.80 (C-2), 151.06 (C-6), 139.78 (C-8), 138.07 (C-5), 130.57 (q, JCF = 32.3 Hz), 127.76, 125.98 (q, JCF = 3.9 Hz), 125.16, 122.46, 119.89, 46.47 (CH₂) | researchgate.net |

| 9-Benzyl-6-(4-methylbenzoyl) purine | CDCl₃ | 191.3, 153.3, 153.2, 152.0, 146.6, 145.2, 134.8, 132.9, 131.6, 130.9, 129.3, 129.2, 128.8, 128.0, 47.5, 21.9 | rsc.org |

| 2-(9-Benzyl-9H-purin-6-yl)phenol | CDCl₃ | 161.6, 155.8, 151.9, 149.8, 143.9, 134.9, 133.5, 132.4, 129.2, 128.7, 127.8, 119.2, 118.2, 117.3, 47.3 | nih.gov |

Mass Spectrometry

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of the synthesized purine derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula of a compound with a high degree of confidence.

The mass spectra of these compounds typically show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. For compounds containing chlorine atoms, the isotopic pattern of the molecular ion peak is characteristic, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.

The fragmentation patterns observed in the mass spectra can also provide valuable structural information. For example, the cleavage of the benzyl group is a common fragmentation pathway for 9-benzylpurines.

The following table summarizes the mass spectrometry data for several analogues of this compound.

Mass Spectrometry Data for Selected 9-Benzylpurine Analogues

| Compound | Ionization Method | m/z (relative intensity) or [M+H]⁺ | Reference |

| 2,6-Dichloro-9-(2,6-difluorobenzyl)-9H-purine | MS | 314, 316, 318 (M⁺) | pharm.or.jp |

| 2-Amino-6-chloro-9-(2,6-difluorobenzyl)-9H-purine | MS | 295, 297 (M⁺) | pharm.or.jp |

| 2-Chloro-9-(2,6-difluorobenzyl)adenine | MS | 295, 297 (M⁺) | pharm.or.jp |

| 6-Chloro-9-(4-trifluoromethylbenzyl)-9H-purine | ESI+ | 313.34 (100%) (M+H)⁺, 315.36 (47%) (M+H+2)⁺ | researchgate.net |

| 9-Benzyl-6-(4-methylbenzoyl) purine | ESI-HRMS | [M+H]⁺ calcd for C₂₀H₁₇N₄O⁺ m/z 329.1397, found 329.1392 | rsc.org |

| 2-(9-Benzyl-9H-purin-6-yl)phenol | HRMS (ESI) | [M+H]⁺ calcd for C₁₈H₁₅N₄O⁺ 303.1240, found 303.1243 | nih.gov |

The combined application of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the unambiguous structural characterization of this compound and its diverse analogues, ensuring the identity and purity of these compounds for further chemical transformations and biological studies.

Structure Activity Relationship Sar Studies of 6 Fluoro 9 Benzylpurine Derivatives

Influence of Substituents on the Purine (B94841) Core (C-2, C-6, N-9) on Biological Activity

The biological activity of purine derivatives is highly sensitive to the nature of substituents on the purine ring system. For 9-benzylpurine analogues, modifications at the C-2 and C-6 positions have been shown to be critical determinants of potency and selectivity for various targets, including enzymes and receptors involved in cancer and viral diseases.

C-2 Position: Introduction of substituents at the C-2 position of the purine ring can significantly modulate biological activity. For instance, in a series of 9-benzyl-6-(dimethylamino)-9H-purines, the introduction of a 2-chloro substituent resulted in a substantial increase in antiviral activity against rhinovirus type 1B. researchgate.net Similarly, QSAR analysis of 9-benzylpurines has indicated that a lipophilic, electron-withdrawing substituent at the C-2 position is associated with optimal antirhinovirus activity. researchgate.net In the context of Hsp90 inhibitors, the introduction of a fluorine atom at the C-2 position of certain purine scaffolds was found to increase both potency and water solubility. nih.gov Conversely, the addition of larger groups like cyano, vinyl, iodo, methoxy (B1213986), ethoxy, or amino at the C-2 position often leads to a decrease or complete loss of activity. nih.gov

C-6 Position: The C-6 position is a key site for modification in purine derivatives, and the nature of the substituent here profoundly impacts biological outcomes. The fluorine atom in 6-fluoro-9-benzylpurine is a crucial feature. Fluorine's high electronegativity and small size can alter the electronic properties of the purine ring, enhance binding affinity to target proteins, and improve metabolic stability compared to non-fluorinated counterparts. The 6-fluoro group is a good leaving group in nucleophilic aromatic substitution reactions, making 6-fluoropurines valuable intermediates for creating diverse libraries of 6-substituted purines. researchgate.net

Studies on related 2-amino-6-halopurine series have shown that a 6-chloro substituent is important for potent Hsp90 inhibition, and its replacement with bromine is well-tolerated. However, substituting the halogen with groups like amino, methoxy, hydroxyl, sulfhydryl, or methyl resulted in decreased potency. nih.gov In the context of antirhinovirus activity, 6-anilino-9-benzyl-2-chloropurines have demonstrated that small, lipophilic para-substituents on the aniline (B41778) ring are favorable. researchgate.net

N-9 Position: The N-9 substituent is also a critical determinant of biological activity. While this article focuses on 9-benzylpurine derivatives, it is important to note that variations in the N-9 alkyl chain can have significant effects. Studies on purine-based Hsp90 inhibitors revealed a preference for N-9 alkyl chains where the first two to three carbons are unbranched, and the initial carbon is primary. nih.gov Shifting an aryl substituent from other positions to the N-9 position in some purine series resulted in inactive compounds, highlighting the importance of the spatial arrangement of substituents. nih.gov

| Position | Substituent Type | Influence on Biological Activity | Reference |

| C-2 | Lipophilic, electron-withdrawing (e.g., -Cl, -CF3) | Often increases antiviral and other activities. | researchgate.net |

| Fluorine (-F) | Can increase potency and water solubility in some contexts. | nih.gov | |

| Bulky or polar groups (e.g., -CN, -OCH3, -NH2) | Generally decreases or abolishes activity. | nih.gov | |

| C-6 | Fluorine (-F) | Enhances metabolic stability and binding affinity; acts as a good leaving group for further synthesis. | |

| Chloro (-Cl) | Often essential for potent activity in certain inhibitor classes (e.g., Hsp90). | nih.gov | |

| Amino (-NH2), Methoxy (-OCH3), etc. | Can significantly alter activity, often leading to a decrease in potency compared to halogens in specific inhibitor series. | nih.gov | |

| N-9 | Benzyl (B1604629) group | Provides a key structural scaffold for interaction with biological targets. | researchgate.netpharm.or.jp |

| Modifications to the alkyl chain | The length and branching of the N-9 substituent are critical for activity in many purine-based inhibitors. | nih.gov |

Stereochemical Considerations and Conformational Flexibility

The three-dimensional arrangement of substituents in this compound derivatives is crucial for their interaction with biological targets. The benzyl group at the N-9 position introduces a degree of conformational flexibility, as rotation around the C-N bond connecting the benzyl moiety to the purine ring is possible. The preferred conformation can be influenced by steric and electronic interactions with substituents on both the purine core and the benzyl ring.

While specific conformational analyses of this compound are not extensively detailed in the available literature, studies on related 9-benzylpurine derivatives provide valuable insights. For example, the conformation of the benzyl group can be influenced by substituents at the C-2 position of the purine ring. The spatial orientation of the benzyl ring relative to the purine heterocycle can either shield or expose certain regions of the molecule to interaction with a target protein, thereby affecting binding affinity and biological activity.

Furthermore, the introduction of chiral centers, for instance, through substitution on the benzyl group or by using a chiral substituent at the C-6 position, would lead to stereoisomers (enantiomers or diastereomers). These stereoisomers can exhibit different biological activities, as the specific spatial arrangement of atoms is often critical for a precise fit into the binding site of a protein.

Modifications of the Benzyl Moiety and Their Impact on Activity

The benzyl group at the N-9 position is not merely a passive linker; its substitution pattern can significantly influence the biological activity of this compound derivatives. Modifications to the phenyl ring of the benzyl moiety can alter the compound's lipophilicity, electronic properties, and steric profile, all of which can impact its interaction with a biological target.

In studies of 9-benzylpurines with antimycobacterial activity, derivatives carrying electron-donating substituents on the phenyl ring of the benzyl group were found to be good inhibitors. nih.gov For example, a methoxy group on the phenyl ring was shown to enhance activity. nih.gov In contrast, for antirhinovirus activity, compounds with a variety of para-benzyl substituents have shown activity. researchgate.net

A study on 9-(2,6-difluorobenzyl)-9H-purine analogues as phosphodiesterase (PDE) inhibitors highlights the importance of the substitution on the benzyl ring. The 2,6-difluoro substitution was chosen for its presence in an anticonvulsant agent and led to compounds with inhibitory activity against PDE isozymes. pharm.or.jp This suggests that the electronic and steric effects of substituents on the benzyl ring can direct the compound's selectivity towards specific biological targets.

| Benzyl Moiety Modification | Influence on Biological Activity | Example Context | Reference |

| Electron-donating substituents (e.g., -OCH3) | Can enhance antimycobacterial activity. | 9-benzyl-6-(2-furyl)purines | nih.gov |

| Halogen substituents (e.g., -F) | Can confer selectivity and potency for specific targets like PDEs. | 9-(2,6-difluorobenzyl)-9H-purines | pharm.or.jp |

| Para-substitution | Generally well-tolerated and can lead to active compounds. | Antirhinovirus 6-anilino-9-benzyl-2-trifluoromethylpurines | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies focusing exclusively on this compound derivatives are not widely reported, QSAR analyses of broader classes of purine analogues provide valuable insights that can be extrapolated.

For instance, a QSAR study on 9-benzylpurines for antirhinovirus activity revealed that optimal activity was associated with compounds having a lipophilic and electron-withdrawing substituent at the C-2 position. researchgate.net Such models can help in predicting the activity of novel derivatives and guide the design of more potent compounds. The descriptors used in these models often relate to the electronic, steric, and hydrophobic properties of the molecules, underscoring the importance of these factors in determining biological activity.

Predictive modeling based on QSAR can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active. For this compound derivatives, a QSAR model could be developed by synthesizing a library of analogues with systematic variations in substituents on the purine core and the benzyl moiety and then correlating their measured biological activities with calculated molecular descriptors.

Comparative Analysis with Related Purine Analogues

The biological activity of this compound can be better understood by comparing it with structurally related purine analogues.

Comparison with other 6-halogenated purines: The nature of the halogen at the C-6 position significantly influences reactivity and biological activity. The C-F bond is stronger than C-Cl, C-Br, and C-I bonds, which can lead to greater metabolic stability of 6-fluoropurines. However, the 6-fluoro substituent is also a highly effective leaving group in nucleophilic aromatic substitution reactions, often showing greater reactivity than its chloro analogue under certain conditions. In the context of Hsp90 inhibitors, 6-chloro and 6-bromo substituents were found to be favorable for activity, while other substitutions led to a decrease in potency, suggesting that a halogen at this position is often crucial. nih.gov

Comparison with 6-aminopurine and other 6-substituted purines: The replacement of the 6-fluoro group with other functionalities like an amino group (to form a 9-benzyladenine (B1666361) derivative) or an aryl group dramatically changes the molecule's properties and biological profile. For example, 9-benzyladenines have been investigated as PDE inhibitors. pharm.or.jp 6-Aryl-9-benzylpurines have shown antimycobacterial activity. researchgate.net These comparisons highlight that while the 9-benzyl group provides a common scaffold, the substituent at the C-6 position is a primary determinant of the specific biological activity.

The following table provides a comparative overview of different purine analogue classes:

| Compound Class | Key Structural Feature | Primary Biological Activities Investigated | Reference |

| 6-Fluoro-9-benzylpurines | 6-Fluoro substituent | Potential as intermediates for various bioactive compounds due to high reactivity of the C-F bond. | researchgate.net |

| 6-Chloro-9-benzylpurines | 6-Chloro substituent | Antiviral, Hsp90 inhibition. | researchgate.netnih.gov |

| 9-Benzyladenines (6-Amino-9-benzylpurines) | 6-Amino substituent | PDE inhibition. | pharm.or.jp |

| 6-Aryl-9-benzylpurines | 6-Aryl substituent | Antimycobacterial. | researchgate.net |

This comparative analysis underscores the versatility of the 9-benzylpurine scaffold and the critical role of the C-6 substituent in directing the biological activity towards different therapeutic targets.

Biological Activities and Mechanistic Investigations of 6 Fluoro 9 Benzylpurine

Anticancer and Cytostatic Research

Investigations into the anticancer potential of 6-fluoro-9-benzylpurine and its analogs have revealed significant activity against various cancer cell lines. These studies form the basis of our understanding of its cytostatic and cytotoxic effects.

The cytotoxic effects of this compound and its derivatives have been evaluated across a panel of human cancer cell lines. A series of 6,9-disubstituted purine (B94841) analogs, which include variations of the this compound scaffold, have demonstrated promising cytotoxic activities. For instance, in a study screening new 6,9-disubstituted purine analogs, compounds were tested against Huh7 liver, HCT116 colon, and MCF7 breast carcinoma cell lines. The results indicated that most of the synthesized compounds exhibited promising cytotoxic activities with IC50 values ranging from 0.05 to 21.8 μM. researchgate.net

Notably, two analogs, a 6-(4-(4-trifluoromethylphenyl)piperazine) derivative and a 6-(4-(3,4-dichlorophenyl)piperazine) derivative, displayed significant IC50 values of less than 0.1 to 0.13 μM on Huh7 and HepG2 hepatocellular carcinoma cells. researchgate.net This level of cytotoxicity was comparable to the established anticancer drug camptothecin (B557342) and superior to 5-fluorouracil, cladribine, and fludarabine (B1672870) in these specific cell lines. researchgate.net Another study on 2,6,9-trisubstituted purine derivatives found that their cytotoxicity was dependent on both the specific compound and the cancer cell line, with the HL-60 cell line being the most sensitive. imtm.cz

Table 1: In Vitro Cytotoxicity of Selected Purine Analogs

| Compound Type | Cell Line(s) | IC50 Range (µM) | Reference |

|---|---|---|---|

| 6,9-disubstituted purine analogs | Huh7, HCT116, MCF7 | 0.05–21.8 | researchgate.net |

| 6-(4-(4-trifluoromethylphenyl)piperazine) purine analog | Huh7, HepG2 | < 0.1–0.13 | researchgate.net |

| 6-(4-(3,4-dichlorophenyl)piperazine) purine analog | Huh7, HepG2 | < 0.1–0.13 | researchgate.net |

| 2,6,9-trisubstituted purine derivatives | Multiple cancer cell lines | Variable | imtm.cz |

Beyond direct cytotoxicity, this compound derivatives have been shown to inhibit the proliferation and growth of cancer cells. This antiproliferative activity is a key aspect of their potential as anticancer agents. nih.gov The inhibition of cellular proliferation is often a consequence of the compound's interaction with molecular targets that regulate cell cycle progression. nih.govfrontiersin.org For example, certain 2-fluoro-purine derivatives have been investigated for their ability to affect cell growth, though some showed limited effects even at high concentrations. acs.org

Research on 2,6,9-trisubstituted purine derivatives demonstrated that these compounds can induce cell cycle arrest, specifically at the S-phase in HL-60 cells, thereby halting proliferation. imtm.cz This indicates that the antiproliferative effects are mediated, at least in part, by interference with the cell's reproductive cycle.

The anticancer effects of this compound and related compounds are rooted in their ability to interact with and modulate the activity of specific molecular targets within cancer cells. Key targets identified include cyclin-dependent kinases (CDKs) and heat shock protein 90 (Hsp90).

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. frontiersin.orgnih.gov Purine analogs, including those related to this compound, have been developed as CDK inhibitors. nih.gov For instance, a study on 6-substituted 2-arylaminopurines identified compounds with potent inhibitory activity against CDK2. One derivative, 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide, exhibited an IC50 of 0.044 μM for CDK2, with approximately 2000-fold selectivity over CDK1. acs.org Another study synthesized C-2, N-9 substituted 6-benzylaminopurine (B1666704) derivatives and found that compound 7b-iii (6-benzylamino-2-thiomorpholinyl-9-isopropylpurine) was a potent CDK2 inhibitor with an IC50 of 0.9 μM. nih.gov The development of CDK9 inhibitors is also a promising strategy in cancer therapy due to its role in mRNA transcription. rsc.org

Table 2: CDK Inhibition by Purine Derivatives

| Compound | Target CDK | IC50 (µM) | Selectivity | Reference |

|---|---|---|---|---|

| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | CDK2 | 0.044 | ~2000-fold over CDK1 | acs.org |

| 6-benzylamino-2-thiomorpholinyl-9-isopropylpurine (7b-iii) | CDK2 | 0.9 | - | nih.gov |

Heat shock protein 90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth and survival. nih.govmdpi.com Hsp90 has emerged as a significant target for cancer therapy. nih.gov Purine-scaffold Hsp90 inhibitors have been designed and synthesized, showing potent antitumor activity. nih.gov For example, in a series of 2-amino-6-chloro-9-benzylpurine derivatives, compounds with a 2'-halo-3',4',5'-trimethoxybenzyl substitution at the 9-position demonstrated sub-micromolar potency in a HER2 degradation assay, a downstream effect of Hsp90 inhibition. nih.gov Specifically, the 2'-chloro and 2'-bromo derivatives had IC50 values of 0.05 μM and 0.07 μM, respectively. nih.gov Hsp90 inhibitors can induce the degradation of client proteins, leading to cell death. nih.gov

Purine nucleoside phosphorylases (PNPs) are enzymes involved in the purine salvage pathway. nih.govbsmiab.org While direct inhibition of PNP by this compound is not extensively documented in the provided context, the study of purine analogs often involves understanding their interaction with various enzymes in purine metabolism. researchgate.net For instance, E. coli PNP has been used to synthesize a series of C-6 substituted purine ribosides to evaluate their substrate activities. nih.gov The differential specificity between human and E. coli PNPs is a concept explored in gene therapy for the activation of prodrugs. rcsb.org The reactivity of 6-halopurines, including 6-fluoropurine (B74353) nucleosides, in nucleophilic substitution reactions is a key aspect of their chemical synthesis and potential biological interactions. researchgate.net

Molecular Targets and Signaling Pathway Modulation

Antiviral Research

Research into the antiviral properties of this compound and its analogs has revealed notable activity, particularly against rhinoviruses, the primary cause of the common cold. Studies on a series of 9-benzylpurines showed that the parent compound, 9-benzylpurine, possesses weak antirhinovirus activity. acs.org However, modifications to this core structure have led to compounds with significantly enhanced potency.

The introduction of a fluoro substituent on the benzyl (B1604629) group, as in 9-(p-fluorobenzyl)purine, resulted in a compound with activity comparable to the parent 9-benzylpurine. acs.org Further structural alterations, such as the addition of specific groups at the 2- and 6-positions of the purine ring, have proven particularly effective. A series of 6-anilino-9-benzyl-2-chloropurines were synthesized and tested for antirhinovirus activity, with structure-activity relationship studies indicating that compounds with small, lipophilic para substituents on the benzyl group were effective inhibitors of rhinovirus serotype 1B. nih.gov Similarly, the introduction of a 2-chloro substituent to 9-benzyl-6-(dimethylamino)-9H-purines substantially increased antiviral activity against rhinovirus type 1B. researchgate.net

One of the more potent analogs, 6-(3-fluoroanilino)-9-(3-fluorobenzyl)-2-trifluoromethylpurine, demonstrated good activity against a wide range of rhinovirus serotypes, with IC50 values between 0.4 and 13 μM for 80% of the 47 serotypes tested. researchgate.net This highlights the importance of specific substitutions on both the purine and benzyl moieties for broad-spectrum antirhinovirus efficacy.

Table 1: Antirhinovirus Activity of Selected 9-Benzylpurine Analogs

| Compound | Virus Serotype(s) | Activity (IC50) | Reference |

| 9-Benzylpurine | Rhinovirus (general) | Weak activity | acs.org |

| 2-Chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Rhinovirus Serotype 1B | 0.08 µM | researchgate.net |

| 6-(3-Fluoroanilino)-9-(3-fluorobenzyl)-2-trifluoromethylpurine | 47 Rhinovirus Serotypes | 0.4–13 µM | researchgate.net |

| 6-Anilino-9-benzyl-2-chloropurines (general series) | Rhinovirus Serotype 1B | Good inhibitors | nih.gov |

The precise mechanism of antiviral action for this compound has not been fully elucidated, but investigations into related compounds and classes of antivirals provide potential models. For many antiviral agents, the mechanism involves inhibiting critical stages of the viral life cycle, such as attachment, entry, uncoating, or replication. youtube.com

One proposed mechanism for antirhinovirus agents is the inhibition of viral uncoating. nih.gov Certain drugs bind to a hydrophobic pocket in the viral capsid, stabilizing it and preventing the release of the viral RNA into the host cell. nih.gov This is the mechanism of action for Pleconaril, an agent active against picornaviruses, the family to which rhinoviruses belong. nih.gov Given the structural similarities and target virus, it is plausible that purine derivatives like this compound could function in a similar manner.

Another common antiviral mechanism for nucleoside and nucleobase analogs involves their conversion into triphosphate forms within the host cell. mdpi.comresearchgate.net These active metabolites can then act as competitive inhibitors of viral polymerases, such as RNA-dependent RNA polymerase (RdRp), or be incorporated into the growing viral nucleic acid chain, causing premature termination of replication. mdpi.comresearchgate.netdrugbank.com Favipiravir, a fluorinated pyrazine (B50134) carboxamide derivative, functions as a prodrug that is converted to its active triphosphate form (favipiravir-RTP), which then selectively inhibits the viral RdRp. drugbank.com This pathway represents another potential mechanism for fluorinated purine analogs.

Antimicrobial and Antimycobacterial Research

The 9-benzylpurine scaffold has been extensively investigated for its activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govresearchgate.net Research has shown that 6,9-disubstituted purines are potent inhibitors of Mtb growth in vitro. nih.govresearchgate.net

Screening of various 9-benzylpurines revealed that high inhibitory activity against Mtb was associated with phenylethynyl, trans-styryl, or aryl groups at the 6-position. nih.gov The presence of a chlorine atom at the 2-position of the purine ring generally tends to enhance antimycobacterial activity. nih.govresearchgate.net For instance, 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine was identified as a particularly interesting candidate due to its potent activity against Mtb, including inside macrophages, and its low toxicity to mammalian cells. researchgate.net A novel 2-fluoro analog was also noted as a highly interesting potential drug candidate. researchgate.net While direct data on this compound is limited, the established importance of the 9-benzyl group and the beneficial effects of halogen substitutions at other positions strongly support its potential in this area.

Beyond mycobacteria, other purine analogs have demonstrated a broader antimicrobial spectrum, showing activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans. researchgate.net

Table 2: In Vitro Antimycobacterial Activity of Selected 9-Benzylpurine Analogs

| Compound | Target Organism | Activity (MIC) | Reference |

| 2-Chloro-6-(phenylethynyl)-9-benzylpurine | M. tuberculosis H37Rv | 3.13 µg/mL | tsijournals.com |

| 2-Chloro-6-(trans-styryl)-9-benzylpurine | M. tuberculosis H37Rv | 0.78 µg/mL | tsijournals.com |

| 6-(2-Furyl)-9-(p-methoxybenzyl)purine derivative (unspecified) | M. tuberculosis | 0.20 µg/mL | researchgate.net |

| 2-Chloro-6-(2-furyl)-9-benzylpurine | M. tuberculosis | 0.78 µg/mL | uga.edu |

The specific molecular targets of 9-benzylpurines in M. tuberculosis are not yet fully confirmed, but several potential mechanisms and targets have been proposed. Research on non-purine analogs of 6-aryl-9-benzylpurines suggests that the purine N-1 atom is crucial for binding to an as-yet-unknown target, whereas the N-3 atom is not. nih.gov

One potential enzymatic target that has been evaluated is the thymidylate kinase of M. tuberculosis. researchgate.net However, conclusive evidence for its role in the action of these compounds is still pending. Another investigated pathway in Mtb is tryptophan biosynthesis, which is essential for the bacterium's survival in vivo. nih.gov While this has been explored for other fluorinated compounds like 6-fluoro-3-aminobenzoic acid (6-FABA), it represents a possible, though unconfirmed, target for purine analogs. nih.gov

More broadly, the mechanisms of antimicrobial agents often involve the inhibition of essential cellular processes. mdpi.com These include disrupting the synthesis of the cell wall, interfering with nucleic acid replication by inhibiting enzymes like DNA gyrase and topoisomerase IV, or blocking protein synthesis. mdpi.commdpi.comnih.gov Fluoroquinolone antibiotics, for example, function by inhibiting DNA gyrase and topoisomerase IV. mdpi.comresearchgate.net It is conceivable that this compound could act on one of these fundamental pathways in susceptible microorganisms.

Enzyme Inhibition and Modulation Studies

Derivatives of this compound have been studied for their ability to inhibit various mammalian enzymes, suggesting a broader pharmacological profile beyond antimicrobial and antiviral activities.

One significant area of investigation is the inhibition of phosphodiesterases (PDEs), enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP. pharm.or.jp Analogs such as 9-(2,6-difluorobenzyl)-9H-purines have been identified as potent inhibitors of PDE isozymes. pharm.or.jp Specifically, 2-amino-6-chloro-9-(2,6-difluorobenzyl)-9H-purine showed strong inhibition of both PDE2 and PDE4. pharm.or.jp PDE4 inhibitors are of particular interest for their anti-inflammatory effects. pharm.or.jp

Purine analogs have also been identified as inhibitors of other key enzymes. For example, 6-(N-benzoylamino)purine is a highly potent competitive inhibitor of xanthine (B1682287) oxidase (XO), an enzyme involved in purine degradation and associated with conditions like gout. nih.gov Its potency was found to be comparable to the clinical inhibitor allopurinol. nih.gov

Furthermore, purine and pyrimidine (B1678525) analogs are widely studied as enzyme inhibitors in the context of cancer and viral diseases. researchgate.net They can act as antimetabolites that disrupt the synthesis of nucleic acids. researchgate.net A key enzyme in this process is inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is a target for antiviral and immunosuppressive drugs. uga.edu Inhibition of IMPDH depletes the pool of guanine (B1146940) nucleotides necessary for DNA and RNA synthesis. uga.edu Additionally, certain 2-arylaminopurines have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which are central regulators of the cell cycle. acs.org

Table 3: Enzyme Inhibition by 9-Benzylpurine Analogs

| Compound | Enzyme Target(s) | Activity (IC50) | Reference |

| 2-Amino-6-chloro-9-(2,6-difluorobenzyl)-9H-purine | PDE2 | 5.9 µM | pharm.or.jp |

| 2-Amino-6-chloro-9-(2,6-difluorobenzyl)-9H-purine | PDE4 | 1.4 µM | pharm.or.jp |

| 2-Chloro-9-(2,6-difluorobenzyl)adenine | PDE2 | 0.72 µM | pharm.or.jp |

| 2-Chloro-9-(2,6-difluorobenzyl)adenine | PDE4 | 1.7 µM | pharm.or.jp |

| 6-(N-Benzoylamino)purine | Xanthine Oxidase (XO) | 0.45 µM | nih.gov |

Phosphodiesterase (PDE) Isozyme Inhibition

Phosphodiesterases (PDEs) are crucial enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. pharm.or.jp Different PDE families exhibit specificity for these substrates; for instance, PDE4 specifically targets cAMP, while PDE5, PDE6, and PDE9 are selective for cGMP. nih.govwikipedia.org The inhibition of these enzymes can have significant therapeutic effects. cpn.or.kr

Research into 9-benzylpurine derivatives has identified them as potent and selective PDE inhibitors. pharm.or.jp For example, certain 9-benzyladenines have been found to be selective inhibitors of PDE4. pharm.or.jp In this context, the inhibitory activity of this compound and its derivatives on various PDE isozymes has been a subject of investigation.

Studies on related compounds, such as 6-chloro-9-(2,6-difluorobenzyl)-9H-purine, have shown weak inhibitory activity against PDE2 and some indication of inhibition for PDE1, with no notable activity against PDE3, PDE4, or PDE5. pharm.or.jp The introduction of an amino group at the 2-carbon position of the purine ring in similar compounds led to significant inhibition of PDE4 in addition to PDE2. pharm.or.jp This suggests that substitutions at both the 2- and 6-positions of the purine ring can lead to the inhibition of both PDE2 and PDE4 isozymes. pharm.or.jp

The potency of PDE inhibitors can be influenced by the activation state of the enzyme. For instance, activated PDE6 is more potently inhibited by certain drugs than its non-activated form. nih.gov This highlights the complexity of inhibitor-enzyme interactions.

Table 1: Inhibition of PDE Isozymes by 9-(2,6-Difluorobenzyl)-9H-purine Derivatives

| Compound | PDE1 (IC50, µM) | PDE2 (IC50, µM) | PDE3 (IC50, µM) | PDE4 (IC50, µM) | PDE5 (IC50, µM) |

|---|---|---|---|---|---|

| 6-chloro-9-(2,6-difluorobenzyl)-9H-purine (4) | Indication of inhibition | 10.2 | No activity | No activity | No activity |

| 2-amino-6-chloro-9-(2,6-difluorobenzyl)-9H-purine (2a) | Not reported | 5.9 | Not reported | 1.4 | Not reported |

| 2-chloro-9-(2,6-difluorobenzyl)adenine (3) | Not reported | 0.72 | Not reported | 1.7 | Not reported |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data extracted from a study on 9-(2,6-difluorobenzyl)-9H-purines. pharm.or.jp

Urease and β-Glucosidase Inhibitory Mechanisms

Recent studies have explored the potential of purine derivatives to inhibit other enzymes, such as urease and β-glucosidase. While specific data on this compound is not available, research on other novel 9-benzylpurine derivatives provides insight into their potential inhibitory activities. researchgate.net

For instance, a study on various compounds, including novel 9-benzylpurine derivatives, demonstrated significant urease inhibitory activity, with some compounds showing higher potency than the standard inhibitor thiourea. researchgate.net Molecular docking studies suggested that these compounds form stable complexes with the urease enzyme through hydrogen bonding and hydrophobic interactions. researchgate.net In contrast, the same set of compounds generally showed no significant inhibition of β-glucosidase, with some exceptions. researchgate.net

The mechanism of inhibition for glucosidases can involve the formation of a covalent bond between the inhibitor and the enzyme's active site. researchgate.net

Modulation of Carcinogen-Activating Enzymes (e.g., Cytochrome P450)

Cytochrome P450 (CYP) enzymes are a large family of proteins involved in the metabolism of a wide array of foreign compounds, including drugs and carcinogens. nih.govfrontiersin.org The modulation of CYP activity can therefore have significant implications for health and disease.

While direct studies on the effect of this compound on specific CYP enzymes are limited, the broader context of how various factors can modulate CYP expression and activity is well-established. For example, inflammation and disease states can alter the expression levels of different CYP isozymes. frontiersin.org Specifically, CYP1A1, CYP1B1, and CYP4A3 have been shown to be induced, while CYP2C11 and CYP2E1 are inhibited during cardiac hypertrophy. nih.gov Furthermore, proteins like the progesterone (B1679170) receptor membrane component 1 (PGRMC1) can directly modulate the activity of human CYP enzymes, affecting drug metabolism. mdpi.com

The activity of CYP enzymes can be influenced by increasing the Michaelis constant (Km) and decreasing the catalytic rate (kcat) of their reactions. mdpi.com This highlights the potential for purine derivatives to interact with and modulate these crucial metabolic enzymes.

Kinetic Analysis of Enzyme Inhibition (Competitive, Uncompetitive, Non-Competitive)

The interaction between an enzyme and an inhibitor can be characterized by different kinetic models: competitive, uncompetitive, and non-competitive (or mixed-type) inhibition. cnr.itmdpi.com

Competitive inhibition: The inhibitor binds to the active site of the free enzyme, competing with the substrate. This increases the apparent Km of the enzyme but does not affect the maximum velocity (Vmax).

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the apparent Vmax and Km.

Non-competitive (or mixed) inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. cnr.it This type of inhibition affects both the Km and Vmax. cnr.it

The specific type of inhibition can be determined by analyzing reaction rates at different substrate and inhibitor concentrations, often using graphical methods like the Lineweaver-Burk plot. embrapa.br For example, in a study of β-galactosidase inhibition, the Michaelis constant (Km) and inhibitor dissociation constants (ki and ki') were determined to characterize the inhibitory effects. rsc.org

The analysis of enzyme kinetics is crucial for understanding the mechanism of action of inhibitors like this compound and for the development of new therapeutic agents. rsc.org

Plant Growth Regulation and Cytokinin Antagonism

Modulation of Plant Hormone Signaling Pathways

Plant hormones, including cytokinins, auxins, and abscisic acid, are key regulators of plant growth and development. nih.govuu.nl Their signaling pathways are interconnected in a complex network, allowing plants to respond to various internal and external cues. uu.nlnih.govmdpi.com

Cytokinins, which are derivatives of adenine (B156593), play a crucial role in cell division, shoot formation, and leaf senescence. ontosight.aiclinisciences.comresearchgate.net The signaling of cytokinins is mediated by a two-component system involving histidine kinase receptors. plos.org

Derivatives of 6-benzylaminopurine (BAP), a synthetic cytokinin, can act as antagonists to cytokinin activity. nih.gov These antagonists can modulate plant hormone signaling, for instance, by affecting the expression of genes involved in auxin signaling. nih.gov The interaction between different hormone pathways is often complex, with hormones acting synergistically or antagonistically to control various developmental processes. researchgate.net For example, cytokinins can influence auxin homeostasis, thereby affecting processes like root development. nih.gov

Interaction with Plant Cytokinin Receptors

The biological activity of cytokinins and their antagonists is initiated by their binding to specific cytokinin receptors. nih.govresearchgate.net In Arabidopsis, the primary cytokinin receptors are the histidine kinases AHK2, AHK3, and CRE1/AHK4. nih.govresearchgate.net

Studies on various N6-benzyladenine derivatives have shown that substitutions on the purine ring and the benzyl group can significantly affect their ability to interact with and activate these receptors. nih.govresearchgate.net For instance, some derivatives act as antagonists, blocking the cytokinin receptors and inhibiting the downstream signaling cascade. nih.gov

The affinity of a compound for a cytokinin receptor can be assessed through in vitro binding assays and in planta reporter gene assays. nih.govnih.gov Research has identified specific structural features that contribute to antagonistic activity, which can lead to the design of more potent and specific cytokinin antagonists. nih.gov These antagonists are valuable tools for studying cytokinin signaling and have potential applications in agriculture for modulating plant growth and development. ontosight.ai

Antagonistic Effects on Plant Physiological Processes

The introduction of a fluorine atom to the purine core or the benzyl group of N6-benzylaminopurine (BAP) derivatives can significantly modulate their biological activity, often leading to antagonistic effects on various plant physiological processes. While direct and extensive research specifically on this compound is limited, the effects of fluorination on related purine derivatives provide strong indications of its potential antagonistic actions. These effects are primarily observed in processes regulated by cytokinins, such as senescence, growth, and development.

The antagonistic nature of such compounds often stems from their ability to compete with endogenous cytokinins for binding to cytokinin receptors, such as CRE1/AHK4 and AHK3 in Arabidopsis thaliana. frontiersin.org This competitive inhibition can disrupt the normal cytokinin signaling cascade, leading to a range of physiological responses that are contrary to those promoted by cytokinins.

Inhibition of Senescence

One of the most well-documented roles of cytokinins is the delay of leaf senescence. core.ac.uk Consequently, cytokinin antagonists are expected to promote or accelerate this process. Research on fluorinated cytokinin analogs has shown that they can possess strong antisenescence properties, meaning they delay senescence. frontiersin.orgnih.gov However, the specific position of the fluorine atom is crucial in determining the compound's activity. While some fluorinated derivatives enhance cytokinin-like activity, others may act as antagonists.

For instance, derivatives of BAP with halogen substitutions on the benzyl ring have been synthesized and tested for their cytokinin activity. nih.gov It has been observed that the position of the halogen can influence whether the compound acts as an agonist or antagonist. While direct evidence for this compound is not available, the antagonistic potential would manifest as an acceleration of chlorophyll (B73375) degradation and a promotion of senescence-associated gene expression.

Table 1: Expected Antagonistic Effects of this compound on Leaf Senescence Markers (Hypothetical based on related compounds)

| Physiological Marker | Expected Effect of Cytokinin Agonist | Expected Antagonistic Effect of this compound |

|---|---|---|

| Chlorophyll Content | Maintained/Increased | Decreased |

| Senescence-Associated Gene (SAG) Expression | Downregulated | Upregulated |

| Photosynthetic Activity | Maintained | Reduced |

Alteration of Plant Growth and Development

Cytokinins are fundamental for regulating plant growth and development, including processes like shoot and root growth, and cell division. google.com Cytokinin antagonists would be expected to interfere with these processes. For example, while cytokinins generally promote shoot growth and inhibit root growth, an antagonist might lead to reduced shoot growth and potentially altered root architecture.

Studies on various purine derivatives have shown that modifications, including halogenation, can lead to compounds that inhibit plant cell proliferation. nih.gov Nebularine, a purine riboside, has been shown to act as a cytokinin antagonist, inhibiting the growth of seedlings and antagonizing the effects of exogenous cytokinins in bioassays. researchgate.net This provides a model for how this compound might act.

Table 2: Potential Antagonistic Effects of this compound on Plant Growth Parameters (Hypothetical based on related compounds)

| Growth Parameter | Typical Cytokinin Response | Potential Antagonistic Response to this compound |

|---|---|---|

| Shoot Elongation | Promoted | Inhibited |

| Root Elongation | Inhibited | Promoted or Altered |

| Callus Growth (in vitro) | Promoted | Inhibited |

| Apical Dominance | Reduced | Enhanced |

The antagonistic effects of a compound like this compound would be highly dependent on the specific plant species, the concentration of the compound applied, and the endogenous hormonal balance of the plant. The introduction of fluorine, a highly electronegative atom, can alter the electronic distribution of the purine ring system and the benzyl group, thereby affecting its interaction with cytokinin receptors and potentially leading to the observed antagonistic physiological responses.

Computational and Theoretical Investigations

Molecular Modeling and Docking Simulations of Ligand-Target Interactions

Currently, there are no specific molecular modeling or docking simulation studies publicly available for 6-Fluoro-9-benzylpurine. Such studies would be instrumental in elucidating its potential biological targets and understanding the molecular basis of its interactions. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method could be employed to screen this compound against various protein targets to identify potential binding affinities and inform its mechanism of action.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Detailed quantum chemical calculations for this compound are not described in the current body of scientific literature. These calculations are crucial for understanding the electronic structure, charge distribution, and reactivity of the molecule. Parameters such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, derived from quantum chemical calculations, would provide valuable insights into its chemical behavior and potential for intermolecular interactions.

In Silico Screening and Virtual Library Design

There is no evidence of this compound being used as a scaffold or lead compound in in silico screening or virtual library design efforts. Virtual screening involves the computational screening of large libraries of small molecules to identify those that are most likely to bind to a drug target. Given its purine (B94841) core, this compound could potentially serve as a fragment for the design of new libraries of compounds targeting purine-binding proteins.

Prediction of Biological Activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

Comprehensive in silico prediction of the biological activities and ADMET properties of this compound has not been reported. While some in vivo distribution studies have been conducted in the context of its radiolabeled form for imaging, a systematic computational assessment of its pharmacokinetic properties is lacking. Such predictive studies are essential in early-stage drug discovery to assess the druglikeness of a compound and identify potential liabilities.

Applications in Chemical Biology and Translational Research Tools

Development of Radiolabeled Probes for Preclinical Biological Imaging (e.g., PET Imaging)

One of the most notable applications of 6-Fluoro-9-benzylpurine is in the development of radiolabeled probes for Positron Emission Tomography (PET) imaging. The introduction of the fluorine-18 (B77423) (¹⁸F) isotope into the 6-position of the purine (B94841) ring has led to the creation of potential brain-scanning agents.

Research has detailed the preparation of [¹⁸F]-6-fluoro-9-benzylpurine, highlighting its potential as a radiopharmaceutical for PET. derpharmachemica.com The synthesis of this compound has been achieved through methods such as halogen exchange of 6-chloro-9-benzylpurine with silver fluoride (B91410) (Ag¹⁸F) or by the displacement of a trimethylpurin-6-ylammonium chloride precursor with potassium fluoride (K¹⁸F), followed by benzylation at the N9 position. The latter method proved to be superior in terms of radiochemical yield and specific activity. derpharmachemica.com

Biodistribution studies in mice have demonstrated that [¹⁸F]-6-fluoro-9-benzylpurine exhibits high uptake in the brain, suggesting its utility as a brain-scanning agent. derpharmachemica.comscispace.com The compound was found to be relatively stable in a Tris-HCl buffer at physiological pH and temperature, although it is susceptible to hydrolysis in acidic conditions. derpharmachemica.com This characteristic high brain uptake makes it a promising candidate for further investigation in neurological imaging. derpharmachemica.com The development of such radiotracers is a critical aspect of molecular imaging, enabling the non-invasive study of biological processes in vivo. nih.gov

Table 1: Synthesis and Properties of [¹⁸F]-6-Fluoro-9-benzylpurine for PET Imaging

| Property | Finding | Source |

|---|---|---|

| Synthesis Method | Halogen exchange of 6-chloro-9-benzylpurine with Ag¹⁸F; Displacement of trimethylpurin-6-ylammonium chloride with K¹⁸F followed by 9N benzylation. | derpharmachemica.com |

| Superior Synthesis Method | Displacement of trimethylpurin-6-ylammonium chloride with K¹⁸F followed by 9N benzylation (higher radiochemical yield and specific activity). | derpharmachemica.com |

| Biodistribution | High uptake in the brain of mice. | derpharmachemica.comscispace.com |

| Stability | Relatively stable in Tris-HCl buffer (0.4 M, pH 7.6) at 37°C; Easily hydrolyzed in 1 N HCl. | derpharmachemica.com |

| Potential Application | Brain-scanning radiopharmaceutical for positron computed tomography. | derpharmachemica.com |

Utility as Molecular Probes for Target Identification and Validation

The this compound scaffold serves as a valuable starting point for the generation of molecular probes aimed at identifying and validating biological targets. The purine core is a well-established "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple, unrelated classes of protein targets with high affinity. nih.gov This inherent property makes its derivatives, including this compound, suitable for broad screening efforts to uncover new molecular interactions.

While direct studies on this compound as a molecular probe for a specific target are not extensively detailed in the provided search results, the general utility of purine analogs in this context is well-documented. For instance, substituted purines are used to probe the active sites of enzymes and receptors. The fluorine atom at the 6-position can modulate the electronic properties of the purine ring, influencing its binding affinity and selectivity for target proteins. This allows for the systematic exploration of structure-activity relationships (SAR) to identify key interactions between the small molecule and its biological target. The development of such probes is a cornerstone of chemical biology, facilitating the elucidation of complex biological pathways.

Contribution to Lead Compound Identification in Preclinical Drug Discovery Efforts

The 9-benzylpurine core structure has been identified as a promising lead compound in the quest for new therapeutic agents, particularly in the area of antimicrobial research. derpharmachemica.com The broad-spectrum antimicrobial activity of 9-benzylpurine has spurred the synthesis and evaluation of numerous derivatives in preclinical drug discovery programs. derpharmachemica.com

Derivatives of 9-benzylpurine have demonstrated a wide range of biological activities, including:

Antimycobacterial

Anticoccidial

Anticonvulsant

Antiviral

Anticancer

Antihypertensive

Cytokine inhibitory activities derpharmachemica.com

The this compound scaffold, in particular, offers a strategic advantage in lead generation. The fluorine substituent can enhance metabolic stability and improve pharmacokinetic properties, which are critical considerations in the hit-to-lead phase of drug discovery. sygnaturediscovery.comdndi.org By systematically modifying the this compound core, medicinal chemists can generate libraries of compounds for high-throughput screening, aiming to identify novel hits with desired biological activities. For example, the synthesis of various 6,9-disubstituted purine analogues has led to the discovery of compounds with potent cytotoxic activities against various cancer cell lines. researchgate.net

Design of Affinity Reagents and Chemical Genetics Tools

The versatility of the this compound structure also extends to the design of affinity reagents and tools for chemical genetics. Affinity reagents are essential for the isolation and identification of target proteins from complex biological mixtures. By attaching a reactive group or a reporter tag to the this compound scaffold, it can be converted into an affinity probe.

In chemical genetics, small molecules are used to perturb protein function in a manner analogous to genetic mutations, allowing for the temporal and dose-dependent control of biological processes. nih.gov The this compound framework can be elaborated to create specific inhibitors or modulators of protein function. For instance, trisubstituted purines have been developed as selective inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. derpharmachemica.com The ability to systematically modify the purine scaffold allows for the fine-tuning of selectivity and potency, which is crucial for developing precise chemical genetic tools. While direct examples of this compound being used in this specific context are not prevalent in the search results, the principles of purine-based inhibitor design are well-established and applicable.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is crucial for accessing a diverse range of 6-fluoro-9-benzylpurine derivatives for biological evaluation. Current research emphasizes the creation of novel pathways that offer improved yields, regioselectivity, and the ability to introduce a wide array of substituents.

Key strategies in this area include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Stille cross-coupling reactions are being employed to introduce various aryl and heteroaryl groups at the 6-position of the purine (B94841) ring. beilstein-journals.orgresearchgate.net These methods offer a powerful tool for creating libraries of compounds with diverse substitutions, facilitating comprehensive structure-activity relationship (SAR) studies. researchgate.net